molecular formula C8H11NO2 B026512 Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate CAS No. 104704-59-8

Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate

Cat. No.: B026512
CAS No.: 104704-59-8
M. Wt: 153.18 g/mol
InChI Key: JSRKZOUYVYTMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AQW-051 is a small molecule drug that acts as a partial agonist of the nicotinic acetylcholine receptor alpha-7 subunit. It was originally developed by Novartis Pharma AG and is currently being investigated by Vanda Pharmaceuticals, Inc. AQW-051 has shown promise in enhancing cognitive function and is being studied for its potential in treating cognitive impairments associated with neurological disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease .

Preparation Methods

The synthesis of AQW-051 involves several steps, starting with the preparation of the key intermediate, ®-3-(6-p-tolyl-pyridin-3-yloxy)-1-aza-bicyclo(2.2.2)octane. This intermediate is then subjected to various reaction conditions to yield the final product. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

AQW-051 undergoes various chemical reactions, including:

Scientific Research Applications

AQW-051 has a wide range of scientific research applications, including:

Mechanism of Action

AQW-051 exerts its effects by acting as a partial agonist of the nicotinic acetylcholine receptor alpha-7 subunit. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as calcium and sodium into the cell. The activation of this receptor leads to the modulation of various intracellular signaling pathways, including those involved in synaptic plasticity, neurotransmitter release, and gene expression. By partially activating the nicotinic acetylcholine receptor alpha-7 subunit, AQW-051 enhances cognitive function and reduces symptoms of neurological disorders .

Comparison with Similar Compounds

AQW-051 is similar to other nicotinic acetylcholine receptor agonists, such as ABT-107 and EVP-6124. AQW-051 is unique in its high selectivity and potency for the nicotinic acetylcholine receptor alpha-7 subunit. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Other similar compounds include:

AQW-051 stands out due to its favorable pharmacokinetic profile and well-tolerated safety profile in clinical trials .

Properties

CAS No.

104704-59-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate

InChI

InChI=1S/C8H11NO2/c1-5-3-7-6(5)4-9(7)8(10)11-2/h3,6-7H,4H2,1-2H3

InChI Key

JSRKZOUYVYTMSV-UHFFFAOYSA-N

SMILES

CC1=CC2C1CN2C(=O)OC

Canonical SMILES

CC1=CC2C1CN2C(=O)OC

Synonyms

2-Azabicyclo[2.2.0]hex-5-ene-2-carboxylicacid,5-methyl-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.